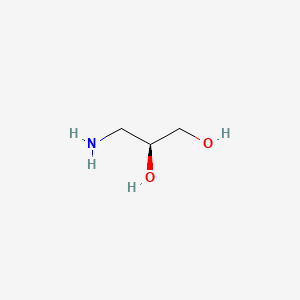![molecular formula C12H10N6 B1204523 8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene CAS No. 4349-84-2](/img/structure/B1204523.png)
8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,14-Dimethyl-8,10,12,13,15,16-hexazatetracyclo[77002,7011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary nitrogen and carbon framework. This process often requires:
Cyclization Reactions: Utilizing reagents such as strong acids or bases to induce ring closure.
Oxidation and Reduction Steps: To achieve the desired oxidation state of the nitrogen atoms.
Purification: Techniques like recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve:
Batch Reactors: For controlled synthesis under specific temperature and pressure conditions.
Continuous Flow Reactors: To enhance efficiency and yield.
Automated Purification Systems: To ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8,14-Dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reactions with halogens or other electrophiles to replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
8,14-Dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.
Propriétés
Numéro CAS |
4349-84-2 |
|---|---|
Formule moléculaire |
C12H10N6 |
Poids moléculaire |
238.25 g/mol |
Nom IUPAC |
8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene |
InChI |
InChI=1S/C12H10N6/c1-7-14-15-12-13-11-10(16-18(7)12)8-5-3-4-6-9(8)17(11)2/h3-6H,1-2H3 |
Clé InChI |
UXHOLPARXQTOFH-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C3C4=CC=CC=C4N(C3=N2)C |
SMILES canonique |
CC1=NN=C2N1N=C3C4=CC=CC=C4N(C3=N2)C |
Key on ui other cas no. |
4349-84-2 |
Synonymes |
SK and F 21681 SK and F-21681 SKF 21681 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


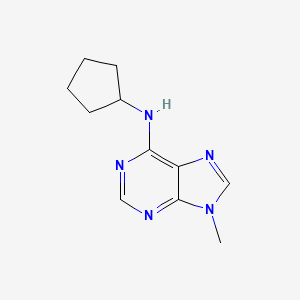
![Lyso GlcCer-[13C6]](/img/structure/B1204441.png)
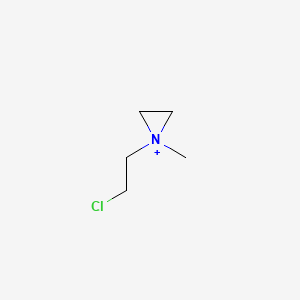
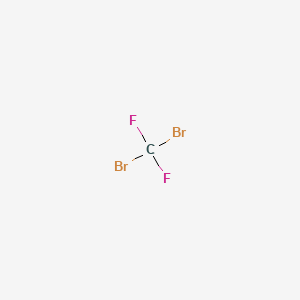
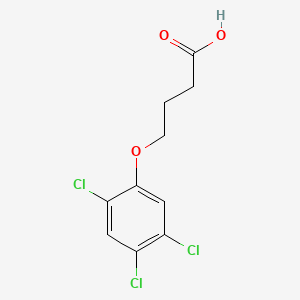
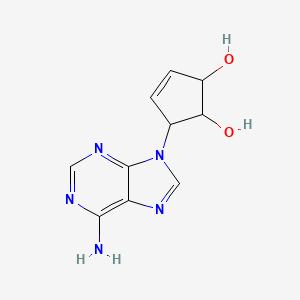
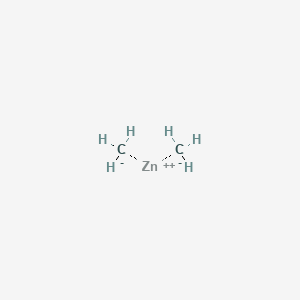
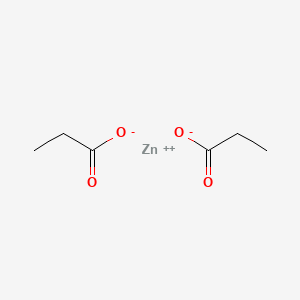
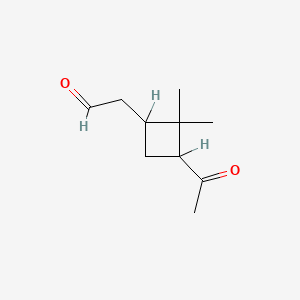
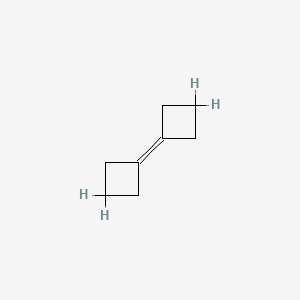
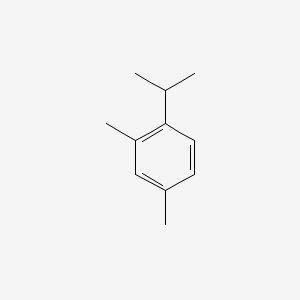
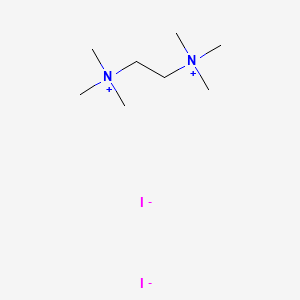
![[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine](/img/structure/B1204461.png)
